2,6-Dichloro-3-formylphenylboronic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-formylphenylboronic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out under mild conditions, making it suitable for a variety of substrates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

2,6-Dichloro-3-formylphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2,6-Dichloro-3-carboxyphenylboronic acid.

Reduction: 2,6-Dichloro-3-hydroxyphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

科学研究应用

2,6-Dichloro-3-formylphenylboronic acid has a wide range of applications in scientific research:

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of 2,6-Dichloro-3-formylphenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds . The compound’s interactions with molecular targets can modulate their activity, leading to various biological effects.

相似化合物的比较

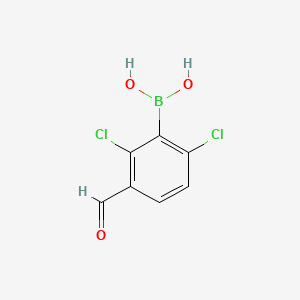

Chemical Identity :

- IUPAC Name : 2,6-Dichloro-3-formylphenylboronic acid

- CAS Number : 1218790-87-4

- Molecular Formula : C₇H₅BCl₂O₃

- Molecular Weight : 218.83 g/mol

- Purity : ≥95% (industrial grade)

Structural Features :

The compound features a phenyl ring with two chlorine atoms at positions 2 and 6, a formyl group (-CHO) at position 3, and a boronic acid (-B(OH)₂) group. This unique arrangement of electron-withdrawing substituents enhances its reactivity in cross-coupling reactions while providing a versatile aldehyde moiety for further functionalization .

Applications :

Widely used in pharmaceuticals, materials science, and organic synthesis, particularly in Suzuki-Miyaura couplings and as a precursor for complex molecule synthesis .

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The following table summarizes critical differences between this compound and its closest analogs:

Detailed Comparisons

Reactivity in Cross-Coupling Reactions

- However, the formyl group offers a reactive site for post-coupling modifications (e.g., condensation with amines) .

- Analog with 4-CHO (CAS 87199-17-5) : Lacks chlorine substituents, leading to faster coupling kinetics but fewer opportunities for functional diversification .

- 2,4-Dichlorophenylboronic Acid (CAS 68716-47-2) : High similarity (0.98) but absence of formyl group limits its utility in multi-step syntheses .

Physicochemical Properties

生物活性

2,6-Dichloro-3-formylphenylboronic acid (DCFPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

DCFPBA is characterized by its ability to form stable complexes with various molecular targets, particularly through interactions with diols and Lewis bases. This property allows DCFPBA to engage in reversible covalent bonding, which is crucial in the design of enzyme inhibitors and other biologically active compounds .

Key Reactions:

- Oxidation : Converts the formyl group into a carboxylic acid.

- Reduction : Reduces the formyl group to an alcohol.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Applications

DCFPBA has been investigated for various biological applications:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including proteases involved in viral infections such as SARS-CoV-2 and Dengue virus. Its structural modifications have been linked to enhanced inhibitory activity against these targets .

- Antimicrobial Activity : Research indicates that DCFPBA exhibits antimicrobial properties against a range of pathogens, including Candida albicans, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more effective than existing antifungal agents like Tavaborole .

- Cancer Therapy : DCFPBA is being explored as a potential candidate for boron-based drugs in cancer therapy, leveraging its ability to interact with biological macromolecules .

Case Study 1: Inhibition of Viral Proteases

A study highlighted the effectiveness of DCFPBA derivatives in inhibiting the NS3-NS2B serine protease of Dengue virus. Modifications such as the introduction of methyl or dichloro groups significantly improved inhibitory potency, demonstrating structure-activity relationships critical for drug design .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| DCFPBA | 38.5 | Effective against DENV protease |

| 3-Methyl Derivative | 18.5 | Improved activity observed |

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of DCFPBA against various bacterial strains. The results indicated that DCFPBA exhibited moderate to high activity against Aspergillus niger and Bacillus cereus, with MIC values lower than those observed for standard treatments .

| Pathogen | MIC (μg/mL) | Comparison to Tavaborole |

|---|---|---|

| Candida albicans | 32 | Similar |

| Escherichia coli | 16 | Lower |

| Bacillus cereus | 8 | More effective |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-3-formylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling, where halogenated precursors (e.g., 2,6-dichloro-3-bromobenzaldehyde) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Key factors affecting yield include:

- Temperature: Optimal coupling occurs at 80–100°C in anhydrous solvents like THF or dioxane .

- Catalyst loading: 2–5 mol% Pd catalyst minimizes side reactions.

- Protecting groups: The formyl group may require protection (e.g., acetal formation) to prevent boronic acid decomposition during synthesis .

Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., downfield shifts for formyl protons at ~10 ppm and boronic acid protons at ~8–9 ppm). Chlorine substituents induce deshielding in adjacent carbons .

- IR Spectroscopy: Detect B–O stretching (1340–1390 cm⁻¹) and formyl C=O stretching (1680–1720 cm⁻¹) .

- X-ray Diffraction (XRD): Resolve crystal structure, particularly the planarity of the boronic acid group and steric effects from chlorine substituents .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic effects:

- Electrostatic Potential Maps: Identify electron-deficient regions (formyl and boronic acid groups) as reactive sites for nucleophilic attack .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict catalytic activity. For example, chlorine substituents lower LUMO energy, enhancing electrophilicity in Suzuki couplings .

- Table 1: Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT Prediction | XRD Data |

|---|---|---|

| B–O | 1.36 | 1.38 |

| C=O (formyl) | 1.21 | 1.23 |

Q. How should researchers address contradictions in reported stability data under varying pH conditions?

Methodological Answer: Discrepancies in stability studies often arise from:

- pH-dependent boronic acid equilibria: The compound exists as trigonal (neutral pH) or tetrahedral (basic pH) boronate. Use ¹¹B NMR to monitor this transition and correlate with degradation rates .

- Experimental replication: Conduct stability assays in buffered solutions (pH 4–9) at 25°C, tracking decomposition via HPLC. For example, instability at pH > 8 may require inert atmospheres to prevent oxidation .

Q. What strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer:

- Steric and electronic modulation: The 2,6-dichloro substituents create steric hindrance, directing reactions to the formyl group. Use bulky ligands (e.g., SPhos) to enhance selectivity in cross-couplings .

- Protection-deprotection: Temporarily mask the boronic acid group (e.g., as a boronate ester) to prioritize formyl-group reactivity in nucleophilic additions .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

- Controlled solubility testing: Dissolve 10 mg in DMSO, DMF, or THF at 25°C under nitrogen. Centrifuge (10,000 rpm, 10 min) and quantify solubility via gravimetric analysis.

- Confounding factors: Trace water in solvents may induce boronic acid dimerization, reducing apparent solubility. Use Karl Fischer titration to ensure solvent dryness .

Q. Methodological Best Practices

Q. What protocols minimize decomposition during long-term storage?

Methodological Answer:

属性

IUPAC Name |

(2,6-dichloro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQRUQWEJZRMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656958 | |

| Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-87-4 | |

| Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。